molecular formula C13H17BrO2S B1401079 1-Bromo-3-cyclohexylmethanesulfonyl-benzene CAS No. 1215076-77-9

1-Bromo-3-cyclohexylmethanesulfonyl-benzene

Cat. No.: B1401079
CAS No.: 1215076-77-9
M. Wt: 317.24 g/mol
InChI Key: REUCXFRXDCRSSW-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclohexylmethanesulfonyl-benzene is a brominated aromatic compound featuring a cyclohexylmethanesulfonyl substituent at the meta position relative to the bromine atom. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonyl group and steric bulk from the cyclohexyl moiety. For example, trifluoromethanesulfonyl analogs exhibit high-resolution mass spectrometry (HRMS) profiles with m/z 287.9077 (calcd. 287.9067) , suggesting precision in structural characterization.

Properties

IUPAC Name

1-bromo-3-(cyclohexylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUCXFRXDCRSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromothioanisole and cyclohexylmethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as methylene chloride, and a strong oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0°C).

    Procedure: 3-Bromothioanisole is added to methylene chloride, followed by the addition of m-CPBA. The mixture is stirred overnight, and the reaction is quenched with a saturated sodium thiosulfate solution. The product is then extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

Chemical Reactions Analysis

1-Bromo-3-cyclohexylmethanesulfonyl-benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-3-cyclohexylmethanesulfonyl-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the sulfonyl substituent and adjacent groups:

Compound Name Substituent at Position 3 Molecular Formula CAS No. Similarity Score Key Properties/Applications
1-Bromo-3-cyclohexylmethanesulfonyl-benzene Cyclohexylmethanesulfonyl C₁₃H₁₇BrO₂S Not provided Reference Potential pharmaceutical intermediate
1-Bromo-3-(trifluoromethanesulfonyl)benzene Trifluoromethanesulfonyl C₈H₄BrF₃O₂S Not provided 0.91–0.98 High electronegativity, used in cross-coupling reactions
1-Bromo-3-(methylsulfonyl)benzene Methylsulfonyl C₇H₇BrO₂S 2050-48-8 0.98 Intermediate in organic synthesis
4,4'-Sulfonylbis(bromobenzene) Sulfonyl-linked bromobenzenes C₁₂H₈Br₂O₂S 70399-02-9 0.96 Polymer precursor, high thermal stability
1-Bromo-3-(propane-2-sulfinyl)benzene Sulfinyl group C₉H₁₁BrOS 1345471-26-2 N/A Chiral synthesis, asymmetric catalysis

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethanesulfonyl group (as in 1-Bromo-3-(trifluoromethanesulfonyl)benzene) enhances electrophilicity at the bromine site, facilitating nucleophilic substitution reactions compared to the cyclohexylmethanesulfonyl analog .
  • Sulfonyl vs. Sulfinyl : Sulfinyl derivatives (e.g., 1-Bromo-3-(propane-2-sulfinyl)benzene) exhibit chirality, enabling enantioselective synthesis, whereas sulfonyl analogs lack this property .

Biological Activity

1-Bromo-3-cyclohexylmethanesulfonyl-benzene (CAS No. 1215076-77-9) is a sulfonyl-containing aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a bromine atom and a cyclohexylmethanesulfonyl group attached to a benzene ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H6BrS Benzene with bromine and sulfonyl group \text{C}_6\text{H}_6\text{BrS}\quad \text{ Benzene with bromine and sulfonyl group }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group is known to enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. This property may facilitate its binding to specific receptors or enzymes, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • Cytotoxicity Assay :
    • In vitro assays using human cancer cell lines (e.g., HeLa cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
  • Anti-inflammatory Effects :
    • In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Tables

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus (MIC: 50 µg/mL)
Inhibition of E. coli (MIC: 75 µg/mL)
CytotoxicityIC50 = 30 µM against HeLa cells
Anti-inflammatorySignificant reduction in paw edema

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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